molecular formula C24H27N3O2 B11333180 N-[4-(dimethylamino)benzyl]-2-(3,5-dimethylphenoxy)-N-(pyridin-2-yl)acetamide

N-[4-(dimethylamino)benzyl]-2-(3,5-dimethylphenoxy)-N-(pyridin-2-yl)acetamide

Cat. No.: B11333180
M. Wt: 389.5 g/mol
InChI Key: YXLBTXRMROOUSP-UHFFFAOYSA-N
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Description

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(3,5-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is a complex organic compound with a molecular formula of C24H26N2O2. This compound is known for its unique structure, which includes a dimethylamino group, a phenyl ring, a pyridine ring, and an acetamide group. It is used in various scientific research applications due to its versatile chemical properties.

Properties

Molecular Formula

C24H27N3O2

Molecular Weight

389.5 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-2-(3,5-dimethylphenoxy)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C24H27N3O2/c1-18-13-19(2)15-22(14-18)29-17-24(28)27(23-7-5-6-12-25-23)16-20-8-10-21(11-9-20)26(3)4/h5-15H,16-17H2,1-4H3

InChI Key

YXLBTXRMROOUSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)N(CC2=CC=C(C=C2)N(C)C)C3=CC=CC=N3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(3,5-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multiple steps. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with 3,5-dimethylphenol in the presence of a base such as sodium hydroxide to form an intermediate compound.

    Acylation: The intermediate is then reacted with 2-chloropyridine in the presence of a catalyst like triethylamine to form the final product.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may include more advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(3,5-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of corresponding alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(3,5-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(3,5-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(DIMETHYLAMINO)PHENYL)-2-(3-METHYLPHENOXY)ACETAMIDE
  • N-(4-(DIMETHYLAMINO)PHENYL)-2-(4-METHYLPHENOXY)ACETAMIDE
  • N-(4-(AMINOSULFONYL)PHENYL)-2-(2-METHYLPHENOXY)ACETAMIDE

Uniqueness

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(3,5-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is unique due to the presence of both dimethylamino and pyridine groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.

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